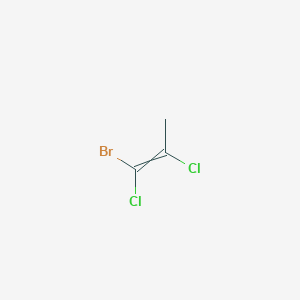

1-Bromo-1,2-dichloroprop-1-ene

Descripción

1-Bromo-1,2-dichloroprop-1-ene (IUPAC name: (1E)-1-bromo-1,2-dichloroprop-1-ene) is a halogenated alkene with the molecular formula C₃H₃BrCl₂ and the structure C/C(/Cl)=C(/Cl)\Br . Its stereochemistry is defined by the (E)-configuration at the double bond.

Propiedades

Número CAS |

53875-23-3 |

|---|---|

Fórmula molecular |

C3H3BrCl2 |

Peso molecular |

189.86 g/mol |

Nombre IUPAC |

1-bromo-1,2-dichloroprop-1-ene |

InChI |

InChI=1S/C3H3BrCl2/c1-2(5)3(4)6/h1H3 |

Clave InChI |

GJZXXZAQBVYUPV-UHFFFAOYSA-N |

SMILES canónico |

CC(=C(Cl)Br)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Bromo-1,2-dichloroprop-1-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to propene. This can be achieved through a series of steps:

Halogenation of Propene: Propene is first reacted with chlorine to form 1,2-dichloropropane.

Bromination: The 1,2-dichloropropane is then subjected to bromination, resulting in the formation of 1-Bromo-1,2-dichloroprop-1-ene.

Industrial production methods often involve similar halogenation processes, optimized for large-scale synthesis.

Análisis De Reacciones Químicas

1-Bromo-1,2-dichloroprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents include sodium hydroxide and potassium iodide.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The double bond in 1-Bromo-1,2-dichloroprop-1-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Aplicaciones Científicas De Investigación

1-Bromo-1,2-dichloroprop-1-ene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated alkenes and their reactivity.

Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-Bromo-1,2-dichloroprop-1-ene involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of halogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Cyclopropane Analog: 1-Bromo-1,2-dichlorocyclopropane

Structure : Cyclopropane ring with Br and two Cl substituents (C₃H₃BrCl₂).

Key Differences :

- Molecular Geometry : The cyclopropane ring introduces significant ring strain, altering reactivity compared to the planar alkene in the target compound.

- Physical Properties :

- Density: 1.96 g/cm³ (predicted) .

- Boiling Point: 174°C (predicted) .

Chemical Behavior : Cyclopropanes typically undergo ring-opening reactions under acidic or thermal conditions, whereas 1-bromo-1,2-dichloroprop-1-ene may participate in elimination or electrophilic addition due to its unsaturated bond.

Alkene Derivatives with Alkoxy Substituents

Example : 1-Bromo-1,2-diethoxyethene (C₆H₁₀BrO₂) and 1,2-dichloro-1,2-di-n-butoxyethylene (C₁₀H₁₈Cl₂O₂) .

Key Differences :

- Substituent Effects : Alkoxy groups (-OR) are electron-donating via resonance, stabilizing the double bond more effectively than halogen atoms (-Cl, -Br).

- Reactivity :

- 1-Bromo-1,2-diethoxyethene resists dehydrobromination with potassium tert-butoxide but reacts with n-butyllithium to form α-alkoxyvinyllithium intermediates .

- In contrast, the electron-withdrawing Cl and Br groups in 1-bromo-1,2-dichloroprop-1-ene likely enhance electrophilicity, favoring nucleophilic attack or elimination.

Ketone Derivative: 1-Bromo-1,1-dichloro-2-propanone

Structure : C₃H₃BrCl₂O, with a ketone group at position 2 .

Key Differences :

- Functional Group : The ketone introduces polarity and hydrogen-bonding capacity, absent in the halogenated alkene.

- Reactivity :

- Ketones undergo nucleophilic addition (e.g., Grignard reactions), whereas 1-bromo-1,2-dichloroprop-1-ene may participate in conjugate addition or halogen displacement.

Research Implications

- Structural Effects : The presence of halogens (Cl, Br) versus alkoxy groups significantly alters electronic properties and reactivity. Electron-withdrawing halogens increase electrophilicity, while alkoxy groups enhance stability .

- Data Gaps : Experimental data for 1-bromo-1,2-dichloroprop-1-ene (e.g., melting point, solubility) are lacking in the provided evidence, highlighting a need for further study.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.